Oroxyloside

Übersicht

Beschreibung

Oroxyloside Description

Oroxyloside is a flavonoid compound that has been identified as a metabolite of oroxylin A, which is itself a major active component extracted from the root of Scutellaria baicalensis Georgi, a traditional Chinese medicinal plant. The pharmacological activities of oroxyloside and its parent compound oroxylin A have been the subject of various studies, revealing a range of potential therapeutic effects including anti-inflammatory, anti-cancer, neuroprotective, and hepatoprotective properties .

Synthesis Analysis

While the papers provided do not detail the chemical synthesis of oroxyloside, it is understood that oroxyloside is a metabolite of oroxylin A. Oroxylin A is naturally occurring and can be extracted from Scutellariae radix. The synthesis of oroxylin A and its metabolites like oroxyloside could be an important area for further research, given the compound's pharmacological potential .

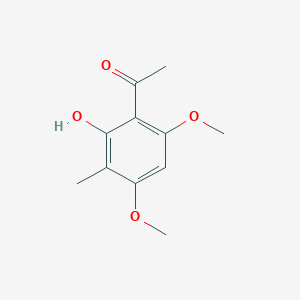

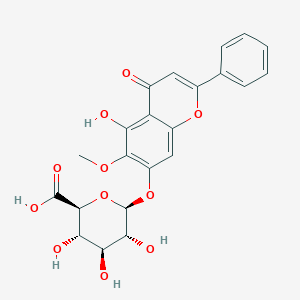

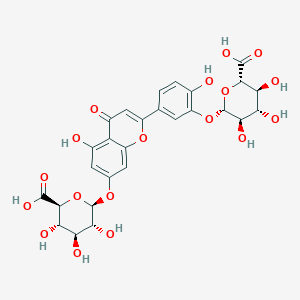

Molecular Structure Analysis

The molecular structure of oroxyloside, as a metabolite of oroxylin A, is not explicitly discussed in the provided papers. However, as a flavonoid, oroxyloside likely shares the common phenolic structure characteristic of this class of compounds, which is responsible for their broad spectrum of biological activities .

Chemical Reactions Analysis

The papers do not provide specific chemical reactions involving oroxyloside. However, the biological activities of oroxyloside suggest that it interacts with various molecular pathways. For instance, oroxyloside has been shown to inhibit the NF-κB pathway through PPARγ activation, which is a critical mechanism in its anti-inflammatory effects . Additionally, oroxyloside inhibits angiogenesis by suppressing the internalization of VEGFR2 in endothelial cells .

Physical and Chemical Properties Analysis

The physical and chemical properties of oroxyloside are not directly discussed in the provided papers. However, as a flavonoid, oroxyloside's properties would typically include moderate solubility in water and good solubility in organic solvents, which are relevant for its bioavailability and pharmacokinetics .

Relevant Case Studies

Several studies have demonstrated the therapeutic potential of oroxyloside in various disease models. For example, oroxyloside has been shown to prevent dextran sulfate sodium-induced colitis in mice, suggesting its potential as a treatment for inflammatory bowel disease . It also ameliorates acetaminophen-induced hepatotoxicity by inhibiting JNK-related apoptosis and necroptosis, indicating a protective effect on the liver . Furthermore, oroxyloside has been found to inhibit human glioma progression by suppressing proliferation, metastasis, and inducing apoptosis . These case studies highlight the diverse pharmacological effects of oroxyloside and underscore its potential as a therapeutic agent for multiple conditions.

Wissenschaftliche Forschungsanwendungen

Colitis Treatment : Oroxyloside has shown promise in treating colitis. It attenuates symptoms like weight loss, colon shortening, and colonic damage in a dextran sulfate sodium-induced colitis model. Its mechanism involves inhibiting the NF-κB pathway through PPARγ activation, leading to reduced inflammation and cell infiltration in the colon (Wang et al., 2016).

Hepatoprotective Effects : Oroxyloside ameliorates acetaminophen-induced hepatotoxicity. It reduces JNK-related apoptosis and necroptosis in liver cells, indicating its protective role against liver injury (Liao et al., 2020).

Anti-Cancer Activity : In the context of glioma, oroxyloside has been found to inhibit tumor progression by suppressing cell proliferation, metastasis, and inducing apoptosis in human glioma cells. It influences various signaling pathways, including ECM, p53/p21, and Caspases pathways (Xu et al., 2018).

Anti-Angiogenic Properties : Oroxyloside inhibits angiogenesis in endothelial cells and has potential as an antitumor agent. It affects the internalization of VEGFR2/Flk‐1, thereby disrupting key pathways involved in angiogenesis (Zhao et al., 2018).

Neuroprotective Effects : Oroxylin A, closely related to oroxyloside, has shown neuroprotective effects in models of memory impairment. It may inhibit GABA-induced inward Cl(-) current in neurons, suggesting its potential in treating cognitive impairments through the GABAergic nervous system (Kim et al., 2007).

Traditional Medicine and Pharmacokinetics : Oroxyloside, along with other flavonoids from Radix Scutellaria, has been used in traditional medicine. Pharmacokinetic studies have been conducted to understand its absorption and distribution in the body (Zhang et al., 2018).

Overview of Pharmacological Activities : A comprehensive overview of oroxylin A, which is closely related to oroxyloside, highlights its diverse pharmacological activities, including anti-cancer, anti-inflammatory, neuroprotective, and anti-coagulation effects (Lu et al., 2016).

Wirkmechanismus

Oroxylin A glucoronide, also known as Oroxyloside, is a bioactive flavonoid compound derived from the roots of the Scutellariae plant . It has been used in ethnomedicine for centuries and has recently gained attention for its potential therapeutic effects .

Target of Action

Oroxylin A glucoronide has been found to interact with several cellular targets. It binds to the “stem” region of α-hemolysin (α-HL), inhibiting the hemolytic activity of α-HL . It also inhibits prolyl oligopeptidase (POP) activity and CYP1B1 , a key enzyme involved in the metabolism of various xenobiotics and endogenous compounds .

Mode of Action

The compound interacts with its targets, leading to a variety of changes. For instance, it inhibits the hemolytic activity of α-HL by binding to its “stem” region . It also inhibits POP, which plays a role in the regulation of inflammatory responses and multiple metabolic regulatory pathways . Furthermore, it inhibits CYP1B1-mediated 4-OHE2 production more effectively than baicalein .

Biochemical Pathways

Oroxylin A glucoronide modulates several important signaling pathways, including NF-κB, MAPK, ERK1/2, Wnt/β-catenin, PTEN/PI3K/Akt . It also interacts with signaling molecules such as TNF-α, TGF-β, MMPs, VEGF, interleukins, Bcl-2, caspases, HIF-1α, EMT proteins, Nrf-2, etc . These interactions play a pivotal role in the molecular mechanism of chronic diseases .

Pharmacokinetics

The pharmacokinetics of Oroxylin A glucoronide involve its absorption, distribution, metabolism, and excretion (ADME). After intravenous administration of Oroxylin A at a dose of 20 mg kg-1 to rats, the compound and its major metabolite, Oroxylin A-7-O-glucuronide, were quickly excreted . The dose-normalized AUC0-48 h descended in orders of Oroxylin A glucoronide/Oroxylin A, suggesting that microbial conversion, intestinal epithelial permeability, and hepatic glucuronidation are determinant factors for their systemic exposures .

Result of Action

The compound’s action results in a variety of pharmacological activities. It has demonstrated antiproliferative, anti-inflammatory, and proapoptotic effects . It also restricts the spread of cancer cells to distant organs . These effects make Oroxylin A glucoronide a potential candidate for the management of various diseases .

Action Environment

The action of Oroxylin A glucoronide can be influenced by environmental factors. For instance, microbial conversion, intestinal epithelial permeability, and hepatic glucuronidation can affect the systemic exposure of the compound

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

(2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-(5-hydroxy-6-methoxy-4-oxo-2-phenylchromen-7-yl)oxyoxane-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H20O11/c1-30-19-13(32-22-18(27)16(25)17(26)20(33-22)21(28)29)8-12-14(15(19)24)10(23)7-11(31-12)9-5-3-2-4-6-9/h2-8,16-18,20,22,24-27H,1H3,(H,28,29)/t16-,17-,18+,20-,22+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QXIPXNZUEQYPLZ-QSUZLTIMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C2C(=C1O)C(=O)C=C(O2)C3=CC=CC=C3)OC4C(C(C(C(O4)C(=O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=C(C=C2C(=C1O)C(=O)C=C(O2)C3=CC=CC=C3)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)C(=O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H20O11 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201310901 | |

| Record name | Oroxylin A 7-O-glucuronide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201310901 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

460.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Oroxylin A glucoronide | |

CAS RN |

36948-76-2 | |

| Record name | Oroxylin A 7-O-glucuronide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=36948-76-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Oroxylin A glucoronide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0036948762 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Oroxylin A 7-O-glucuronide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201310901 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | OROXYLIN A GLUCORONIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/O84RM2NAEQ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-Carbamoyl-2-azabicyclo[2.2.1]hept-5-en-3-one](/img/structure/B150350.png)

![(alphaR)-7,8-Dihydro-alpha-methyl-N-[3-[3-(trifluoromethyl)phenyl]propyl]-1-naphthalenemethanamine](/img/structure/B150354.png)